1,2,3-Thiadiazole-4-carboxylic acid
Overview
Description
1,2,3-Thiadiazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H2N2O2S and its molecular weight is 130.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,2,3-Thiadiazole-4-carboxylic acid, like other thiadiazole derivatives, has been found to exhibit a broad spectrum of biological activities . . Thiadiazole derivatives have been reported to show myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Mode of Action
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring
Biochemical Pathways
Thiadiazole derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring , which suggests that the chemical environment could play a role in modulating the action of this compound.
Properties
IUPAC Name |
thiadiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325896 | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-13-4 | |
Record name | 4100-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2,3-Thiadiazole-4-carboxylic acid derivatives?
A1: Research indicates that derivatives of this compound exhibit a range of biological activities, making them promising candidates for various applications. For instance, they have shown potential as insecticides, acaricides, and bactericides in agriculture []. Additionally, some derivatives have demonstrated potential as antineoplastic agents []. These diverse applications highlight the versatility of this compound class.
Q2: How is this compound typically synthesized?
A2: One method involves the oxidation of 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid to yield this compound []. This carboxylic acid can then be further derivatized through reactions with various reagents to generate a diverse library of compounds. For instance, it can be converted to the corresponding acid chloride, amide, ethyl ester, and azide, which serve as valuable intermediates for further synthetic manipulations [].
Q3: Can you provide an example of a specific application of this compound in peptide chemistry?
A3: this compound has shown promise as a photochemical cross-linking reagent for conjugating peptides to carrier proteins []. This is particularly useful for developing immunogenic conjugates and studying antibody-antigen interactions. In a study using angiotensin II as a model, the photoreactive this compound derivative facilitated successful conjugation to bovine serum albumin (BSA) upon irradiation [].
Q4: What makes this compound suitable as a photochemical cross-linking reagent?
A4: The key to its utility lies in its photochemical reactivity. Upon exposure to UV light (245-300 nm), this compound undergoes rapid nitrogen gas expulsion, generating a highly reactive thioketene intermediate []. This thioketene readily reacts with amine groups, forming a stable thioamide linkage. This photo-induced reactivity, coupled with its compatibility with standard peptide synthesis protocols, makes this compound a valuable tool in bioconjugation strategies.
Q5: Are there any studies exploring the combination of this compound derivatives with other bioactive compounds?
A5: Yes, research suggests that combining derivatives of this compound with existing insecticides, acaricides, bactericides, anti-plant virus agents, and plant activating agents may enhance their efficacy in agricultural and horticultural settings []. This synergistic approach could lead to more effective pest and disease control strategies.
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